Cas no 5623-24-5 (Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]-)

Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]- structure
5623-24-5 structure
商品名:Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]-
CAS番号:5623-24-5
MF:C20H24O2
メガワット:296.40336
CID:386984
PubChem ID:275165

Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]- 化学的及び物理的性質

名前と識別子

    • Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]-
    • 2-hydroxy-1,2-bis(4-propan-2-ylphenyl)ethanone
    • Cuminoin
    • 1,2-hydroxy-1,2-bis[4-(propan-2-yl)phenyl]ethanone
    • 2-hydroxy-1,2-bis(4-isopropylphenyl)ethanone
    • 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]-ethanone
    • 2-hydroxy-1,2-bis[4-(propan-2-yl)phenyl]ethanone
    • 4,4'-diisopropyl benzoin
    • 4,4'-Diisopropyl-benzoin
    • AC1L5H4W
    • AC1Q5DTA
    • AG-K-12644
    • AR-1E2221
    • CTK1H5063
    • NSC121817
    • p,p'-diisopropylbenzoin
    • NSC-121817
    • DTXSID50298233
    • SCHEMBL11372429
    • 5623-24-5
    • インチ: InChI=1S/C20H24O2/c1-13(2)15-5-9-17(10-6-15)19(21)20(22)18-11-7-16(8-12-18)14(3)4/h5-14,19,21H,1-4H3
    • InChIKey: KYFSSDITIZHVRH-UHFFFAOYSA-N
    • ほほえんだ: CC(C)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C(C)C)O

計算された属性

  • せいみつぶんしりょう: 296.17772
  • どういたいしつりょう: 296.178
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 345
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: 1.058
  • ふってん: 443°Cat760mmHg
  • フラッシュポイント: 188.8°C
  • 屈折率: 1.56
  • PSA: 37.3
  • LogP: 4.84970

Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H906321-25g
2-hydroxy-1,2-bis[4-(propan-2-yl)phenyl]ethanone
5623-24-5 98%
25g
1,251.00 2021-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581356-25g
2-Hydroxy-1,2-bis(4-isopropylphenyl)ethan-1-one
5623-24-5 98%
25g
¥1626.00 2024-05-08
Aaron
AR00DS38-5g
Cuminoin
5623-24-5 98%
5g
$164.00 2025-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581356-5g
2-Hydroxy-1,2-bis(4-isopropylphenyl)ethan-1-one
5623-24-5 98%
5g
¥480.00 2024-05-08

Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]- 関連文献

Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]-に関する追加情報

Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]- (CAS No. 5623-24-5): A Comprehensive Overview

Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]-, identified by its CAS number 5623-24-5, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, also known as 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]ethanone, has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of hydroxyl and bulky phenyl groups in its molecular structure suggests a rich chemical reactivity, making it a valuable candidate for further exploration.

The compound's molecular formula can be represented as C20H26O2, indicating a complex and multifaceted nature. The two hydroxyl groups and the two para-substituted phenyl rings with isopropyl groups contribute to its distinct chemical profile. This arrangement not only influences its physical and chemical properties but also opens up numerous possibilities for synthetic modifications and functional applications.

In recent years, there has been growing interest in the synthesis and characterization of this compound due to its potential role as an intermediate in the production of more complex molecules. The hydroxyl groups provide opportunities for further functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, the introduction of additional functional groups could enhance its solubility or reactivity, making it more suitable for use in pharmaceutical formulations or material science.

The structural features of Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]- also make it a candidate for studying molecular interactions and supramolecular chemistry. The bulky phenyl rings can participate in π-π stacking interactions, which are crucial in the design of self-assembled structures and materials with specific functionalities. These interactions have been extensively studied in the context of drug delivery systems, where they can influence the stability and release profile of active compounds.

Recent research has highlighted the compound's potential in the development of novel organic electronic materials. The combination of hydroxyl and aromatic groups can lead to enhanced electronic properties, making it a promising candidate for applications in organic semiconductors or light-emitting diodes (OLEDs). The ability to fine-tune these properties through strategic modifications offers a pathway to developing next-generation electronic devices with improved performance.

The pharmaceutical industry has also shown interest in this compound due to its structural similarity to known bioactive molecules. While it is not currently used as a drug itself, its derivatives have been explored as potential leads for new therapeutic agents. The hydroxyl groups provide a scaffold for further chemical modifications that could enhance binding affinity to biological targets or improve metabolic stability.

In terms of synthesis, Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]- can be prepared through various synthetic routes. One common approach involves the condensation of acetophenone derivatives with isopropylbenzene under acidic conditions. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to construct the phenyl ring system efficiently. These synthetic strategies highlight the versatility of this compound and its potential for large-scale production if needed.

The spectroscopic characterization of this compound provides valuable insights into its structure and purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR) and carbon NMR (¹³C NMR), is commonly used to confirm the presence of expected functional groups and their connectivity. Infrared (IR) spectroscopy helps identify characteristic absorption bands associated with hydroxyl groups and aromatic rings. Mass spectrometry (MS) offers additional confirmation of the molecular weight and fragmentation patterns.

The thermal stability of Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]- has also been studied under various conditions. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide quantitative data on melting points, decomposition temperatures, and thermal transitions. These data are crucial for understanding how the compound behaves under different processing conditions and for predicting its long-term stability in storage or application environments.

In conclusion, Ethanone, 2-hydroxy-1,2-bis[4-(1-methylethyl)phenyl]- (CAS No. 5623-24-5) is a versatile compound with significant potential in multiple scientific fields. Its unique structural features make it a valuable intermediate for synthetic chemistry, a candidate for advanced materials development, and a promising starting point for pharmaceutical research. Continued exploration into its properties and applications will undoubtedly lead to new discoveries and innovations.

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